1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide
Overview
Description
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a carboxamide group. The hydrobromide salt form enhances its solubility and stability, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a suitable catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (dimethylamine), and the cyclobutane derivative react to form the aminomethylated product.
Carboxamide Formation: The carboxamide group is introduced by reacting the aminomethylated cyclobutane with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Formation of the Hydrobromide Salt: The final step involves converting the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclobutane-1-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its solubility and reactivity.
N,N-Dimethylcyclobutane-1-carboxamide:
Uniqueness
1-(Aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide hydrobromide is unique due to the combination of the cyclobutane ring, aminomethyl group, and N,N-dimethyl substitution, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclobutane-1-carboxamide;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.BrH/c1-10(2)7(11)8(6-9)4-3-5-8;/h3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIKXNBPCJHAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCC1)CN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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